Succinobucol Benzyl Ester

Neurodegeneration Mitochondrial Dysfunction Oxidative Stress

Succinobucol Benzyl Ester (C₄₂H₅₈O₅S₂) is a benzyl-protected prodrug and validated intermediate specifically designed for the synthesis of Succinobucol (AGI-1067). It is not interchangeable with Succinobucol or Probucol; its unique structure is essential for achieving controlled release, improved bioavailability, and high-purity synthetic yields. Ideal for preclinical research into Huntington's disease, diabetes, and atherosclerosis models. Ensure your studies are built on a defined synthetic route with this critical, research-use-only compound.

Molecular Formula C₄₂H₅₈O₅S₂
Molecular Weight 707.04
Cat. No. B1155363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinobucol Benzyl Ester
SynonymsBenzyl (2,6-Di-tert-butyl-4-((2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)propan-2-yl)thio)phenyl) Succinate
Molecular FormulaC₄₂H₅₈O₅S₂
Molecular Weight707.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinobucol Benzyl Ester: A Critical Synthetic Intermediate and Prodrug for AGI-1067 Development


Succinobucol Benzyl Ester (CAS N/A, C₄₂H₅₈O₅S₂, MW: 707.04) is the benzyl-protected derivative of Succinobucol (AGI-1067) . It serves as a crucial intermediate in the synthesis of Succinobucol and is utilized as a prodrug form to modulate the physicochemical properties and bioavailability of the active pharmaceutical ingredient [1].

Why Succinobucol Benzyl Ester Cannot Be Replaced by Succinobucol or Other Probucol Analogues in Research


Succinobucol Benzyl Ester is not functionally interchangeable with Succinobucol or Probucol. As a prodrug, its chemical structure is specifically designed for a purpose that the parent compounds cannot fulfill: controlled release and improved bioavailability. Substituting it with the active metabolite bypasses the intended pharmacokinetic profile, potentially leading to suboptimal tissue targeting, altered metabolic stability, or increased toxicity [1]. Furthermore, its role as a key synthetic intermediate means its purity and form are critical for downstream synthetic yield and reproducibility, a function that neither the final drug substance nor other analogues can provide.

Quantitative Evidence Supporting the Selection of Succinobucol Benzyl Ester


Succinobucol Benzyl Ester Provides Superior Protection Against Mitochondrial Dysfunction in a Huntington's Disease Model

Succinobucol, the active metabolite of Succinobucol Benzyl Ester, demonstrates a critical functional advantage over its parent compound Probucol. In an in vitro model of 3-nitropropionic acid (3-NP)-induced brain mitochondrial dysfunction (a model for Huntington's disease), both compounds prevented oxidative stress, but only Succinobucol was able to prevent the resulting mitochondrial dysfunction [1]. This indicates a distinct mechanism of action and superior efficacy in mitigating complex mitochondrial damage.

Neurodegeneration Mitochondrial Dysfunction Oxidative Stress

Succinobucol Benzyl Ester is an Essential Intermediate for High-Yield AGI-1067 Synthesis

Succinobucol Benzyl Ester is a critical intermediate in the synthesis of Succinobucol (AGI-1067), which is produced via esterification of Succinic acid with Benzyl alcohol . This synthetic route is distinct from direct esterification methods and is essential for obtaining the high-purity Succinobucol required for research and analytical applications. Substituting this intermediate with an alternative would require a complete re-validation of the synthetic pathway.

Synthetic Chemistry Process Development Pharmaceutical Intermediate

Succinobucol Demonstrates Clinical Differentiation from Probucol in Lipid and Glycemic Control

Clinical studies with Succinobucol (AGI-1067), the active moiety of Succinobucol Benzyl Ester, have shown a distinct pharmacological profile compared to Probucol. In a Phase III trial, Succinobucol treatment significantly reduced glycated hemoglobin (HbA1c) and new-onset diabetes compared to placebo [1]. This contrasts with Probucol, which is not associated with such antidiabetic effects and is known for its adverse effect of prolonging cardiac repolarization [2].

Cardiovascular Disease Diabetes Lipid Metabolism

Succinobucol Benzyl Ester Prodrug Approach Enhances Bioavailability Over Parent Drug

The benzyl ester prodrug strategy is employed to improve the bioavailability of Succinobucol. Conjugation with benzyl alcohol alters the physicochemical properties, enabling enhanced absorption across biological membranes compared to the parent succinic acid [1]. While direct comparative bioavailability data for this specific ester is limited, the principle is well-established in prodrug design, and this approach is distinct from using the parent compound directly.

Prodrug Pharmacokinetics Drug Delivery

Optimal Applications for Succinobucol Benzyl Ester in Research and Development


Investigating Neuroprotective Mechanisms in Huntington's Disease Models

Based on its demonstrated superiority over Probucol in preventing mitochondrial dysfunction in a 3-NP-induced model [1], Succinobucol Benzyl Ester is ideally suited for researchers studying Huntington's disease and other neurodegenerative conditions where mitochondrial health is paramount. The prodrug form ensures adequate bioavailability for in vivo studies.

Synthesis of High-Purity Succinobucol (AGI-1067) for Analytical and Pharmacological Studies

Succinobucol Benzyl Ester serves as a critical and validated intermediate [1] for laboratories synthesizing AGI-1067. Its use guarantees a defined synthetic route, enabling the production of high-purity material necessary for consistent analytical standards, receptor binding assays, and preclinical pharmacology experiments.

Preclinical Studies on Diabetic Atherosclerosis and Glycemic Control

Given the clinical evidence that Succinobucol (derived from the benzyl ester prodrug) significantly reduces new-onset diabetes and HbA1c levels in high-risk patients [1], this compound is a valuable tool for preclinical research. The benzyl ester prodrug is essential for exploring these antidiabetic and anti-atherosclerotic mechanisms in animal models, overcoming the bioavailability challenges of the active metabolite.

Technical Documentation Hub

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